molecular formula C12H13NS B1449094 [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine CAS No. 1936117-70-2

[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine

Cat. No. B1449094
CAS RN: 1936117-70-2
M. Wt: 203.31 g/mol
InChI Key: GSRQUUZGAJAFLJ-UHFFFAOYSA-N
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Description

“[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine” is a versatile chemical compound used extensively in scientific research. It belongs to the class of organic compounds known as phenylmethylamines, which consist of a phenyl group substituted by methanamine . This compound has diverse applications, ranging from drug synthesis to materials science.

Scientific Research Applications

Synthesis and Characterization Techniques

  • Synthesis of Thiophene Derivatives : The synthesis of thiophene derivatives, such as the synthesis of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, involves selective chemosensor applications for metal ions, indicating a potential research application in detecting and quantifying specific metal ions in various environments (Tharmaraj, Devi, & Pitchumani, 2012).

Catalytic Applications and Material Science

  • Catalytic Activities : Research into the catalytic applications of palladium and platinum complexes with iminophosphine ligands, including thiophene derivatives, showcases their potential in facilitating chemical reactions such as Heck and Suzuki cross-coupling reactions. This indicates that compounds with thiophene components might be explored for catalytic efficiency in organic synthesis processes (Chiririwa et al., 2013).

Photophysical and Electrochemical Studies

  • Photophysical Properties : The investigation of substituted thiophenes for their photophysical properties, as seen in the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, highlights the significance of thiophene derivatives in developing materials with unique luminescent properties. These materials could find applications in optoelectronic devices and sensors (Kim et al., 2021).

Biomedical Applications

  • Photocytotoxic Compounds : The development of iron(III) complexes incorporating thiophene derivatives for selective cellular uptake and remarkable photocytotoxicity underlines the potential of thiophene-based compounds in therapeutic applications, especially in targeting cancer cells with light-activated treatments (Basu et al., 2015).

Material Science and Sensing Applications

  • Chemosensor Development : Thiophene derivatives have been utilized in developing chemosensors for metal ions, indicating the utility of such compounds in environmental monitoring and analytical chemistry. The specific selectivity and sensitivity of these sensors towards certain metal ions could be valuable in detecting contaminants or necessary trace elements (Pedras et al., 2007).

properties

IUPAC Name

(2-methyl-4-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRQUUZGAJAFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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